molecular formula C23H17BrN2O3 B5141023 (4E)-4-{[(4-Bromophenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

(4E)-4-{[(4-Bromophenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B5141023
M. Wt: 449.3 g/mol
InChI Key: KOSQNWCIVFTIIV-UHFFFAOYSA-N
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Description

(4E)-4-{[(4-Bromophenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(4-Bromophenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2-methoxyphenylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to yield the final tetrahydroisoquinoline product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(4-Bromophenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones.

    Reduction: Reduced tetrahydroisoquinoline derivatives.

    Substitution: Substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

(4E)-4-{[(4-Bromophenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancers.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4E)-4-{[(4-Bromophenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-{[(4-Chlorophenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
  • (4E)-4-{[(4-Fluorophenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Uniqueness

Compared to similar compounds, (4E)-4-{[(4-Bromophenyl)amino]methylidene}-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.

Properties

IUPAC Name

4-[(4-bromophenyl)iminomethyl]-3-hydroxy-2-(2-methoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O3/c1-29-21-9-5-4-8-20(21)26-22(27)18-7-3-2-6-17(18)19(23(26)28)14-25-16-12-10-15(24)11-13-16/h2-14,28H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSQNWCIVFTIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(C3=CC=CC=C3C2=O)C=NC4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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